![molecular formula C15H13ClN4OS B2932644 5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 2034372-08-0](/img/structure/B2932644.png)
5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a pyridine ring
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , and some derivatives have been reported as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are crucial regulators of cell cycle progression and have been identified as promising therapeutic targets for cancer treatment .
Mode of Action
It is suggested that similar compounds bind with high affinity to their targets , resulting in modulation of the target’s activity. For instance, some compounds have been found to suppress the downstream signaling pathway of their targets, inhibiting cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Biochemical Pathways
Compounds that inhibit cdks can affect various cellular processes, including cell cycle progression and apoptosis . By inhibiting CDKs, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing programmed cell death or apoptosis .
Pharmacokinetics
It is noted that similar compounds allow for the combination of good oral bioavailability and high potency . This suggests that the compound may be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted.
Result of Action
Similar compounds have been found to inhibit tumor growth in a xenograft mouse model with no obvious toxicity . This suggests that the compound may have potential therapeutic effects in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This is followed by the introduction of the pyrazole and pyridine moieties through a series of reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide is studied for its potential biological activities, such as antimicrobial and antifungal properties. It is also explored for its role in modulating biological pathways and interactions with biomolecules.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Vergleich Mit ähnlichen Verbindungen
N-substituted phenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: This compound shares a similar structure but differs in the substitution pattern on the phenyl ring.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a different heterocyclic core but retains the thiophene and pyridine motifs.
Uniqueness: 5-Chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide stands out due to its specific substitution pattern and the presence of both pyrazole and pyridine rings, which contribute to its unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-14-2-1-13(22-14)15(21)18-7-8-20-10-12(9-19-20)11-3-5-17-6-4-11/h1-6,9-10H,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKVDJDDNFNDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2932561.png)
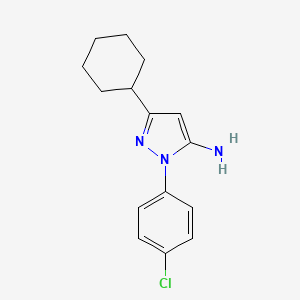
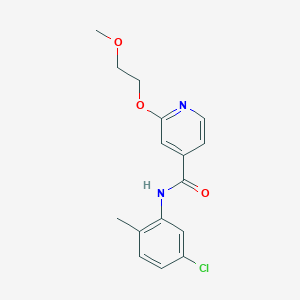
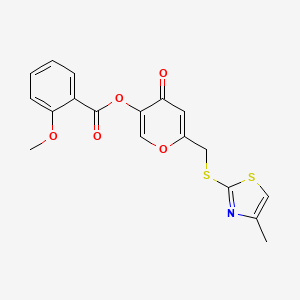
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)
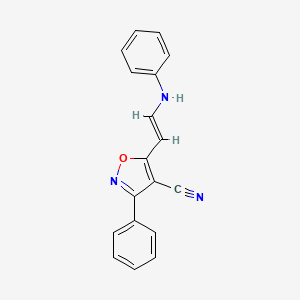
![2-(benzyloxy)-N-[2,2-bis(furan-2-yl)ethyl]acetamide](/img/structure/B2932574.png)
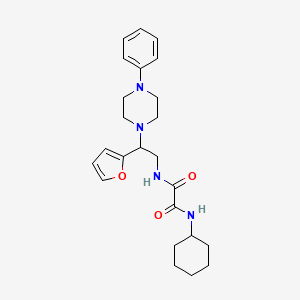
![N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2932578.png)
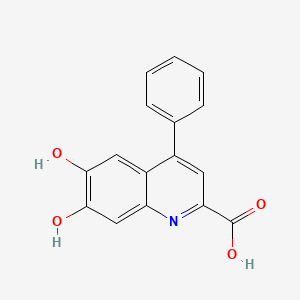
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)
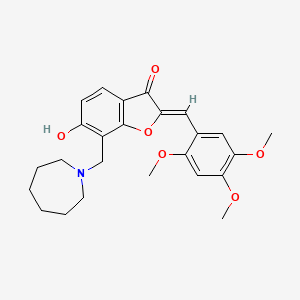
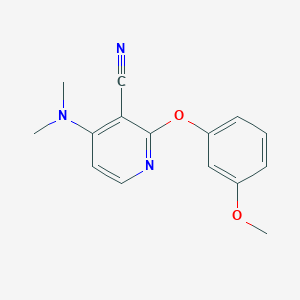
![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)
